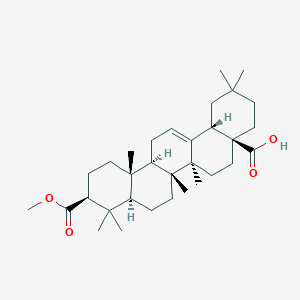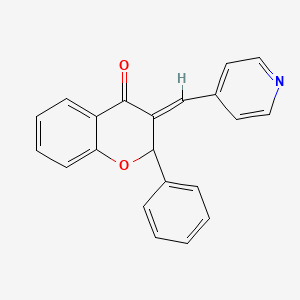
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol is an organic compound characterized by the presence of a benzyl group, an imidazole ring, and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol typically involves the reaction of benzyl alcohol with 2-cyanoacetaldehyde, followed by a series of steps including benzyl protection, alcoholization, hydroxymethylation, and deprotection . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide and may involve catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products:
Oxidation: Formation of benzyl aldehyde or benzyl ketone.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(1-Benzyl-1H-imidazol-5-yl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function.
Similar Compounds:
- 1-Benzyl-5-hydroxymethyl-1H-imidazole
- 2-(1-Benzyl-1H-imidazol-5-yl)-acetic acid
- 1-Benzyl-2-thioxoimidazolium-4-one
Comparison: this compound is unique due to its propanol chain, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the hydroxyl group allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
属性
CAS 编号 |
1000540-66-8 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
3-(3-benzylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c16-8-4-7-13-9-14-11-15(13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,16H,4,7-8,10H2 |
InChI 键 |
TZVJUMCHCPZGTM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=NC=C2CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



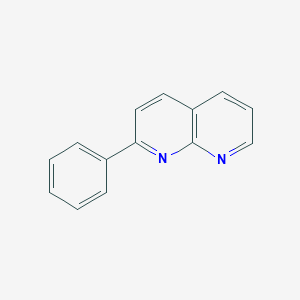
![2-Pyridin-2-yl-6H-pyrazolo[1,5-c]quinazolin-5-one](/img/structure/B10842083.png)
![2-Phenyl-4-[1,2,4]triazol-1-yl-chroman-7-ol](/img/structure/B10842084.png)
![2-propyl-N-[(4-sulfamoylphenyl)methyl]pentanamide](/img/structure/B10842087.png)
![2-p-tolyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10842091.png)
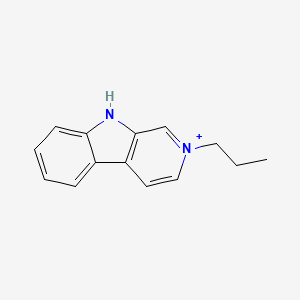
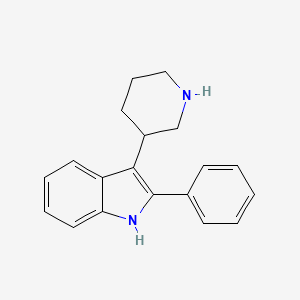

![2-thiomorpholino-4H-benzo[h]chromen-4-one](/img/structure/B10842121.png)
![2-thiophen-2-yl-3H-imidazo[4,5-c]quinoline](/img/structure/B10842127.png)
